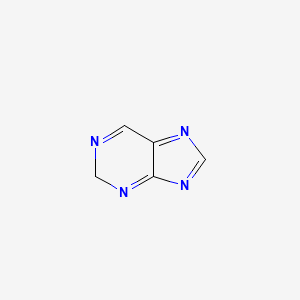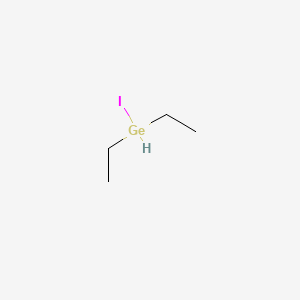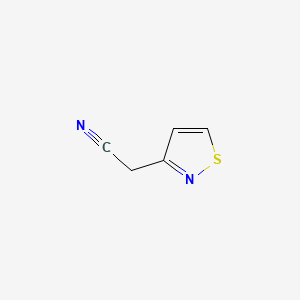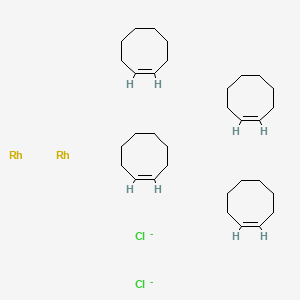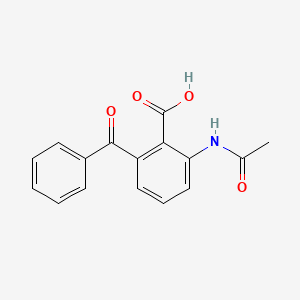
6-(Isopropylthio)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(Isopropylthio)pyridine-3-boronic acid”, boronic acids are generally synthesized through various borylation approaches . For instance, the Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Chemical Reactions Analysis
Boronic acids, including “6-(Isopropylthio)pyridine-3-boronic acid”, are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling , a type of cross-coupling reaction, and protodeboronation , a process of removing the boron moiety.Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
This compound can be used as a reagent in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
Under microwave irradiation, the compound can be used in ligand-free palladium-catalyzed Suzuki coupling reactions . This method can potentially increase the efficiency of the reaction.
Preparation of HIV-1 Protease Inhibitors
The compound can be used in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV/AIDS.
Potential Cancer Therapeutics
The compound can be used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can potentially block the activity of proteins that contribute to the growth and survival of cancer cells.
Sensing Applications
Boronic acids, including this compound, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be either homogeneous assays or heterogeneous detection.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This can be useful in a variety of research fields, including biochemistry and molecular biology.
Separation Technologies
Boronic acids can be used in separation technologies . For example, they can be used for the electrophoresis of glycated molecules, and in polymers for the controlled release of insulin .
Development of Therapeutics
The key interaction of boronic acids with diols allows for their use in the development of therapeutics . This includes the development of drugs for a variety of diseases and conditions.
properties
IUPAC Name |
(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEICUZDZXGHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681628 |
Source


|
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-90-0 |
Source


|
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



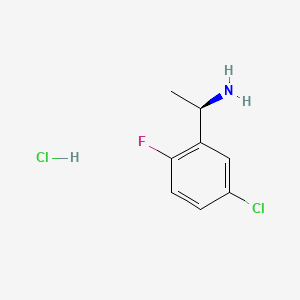
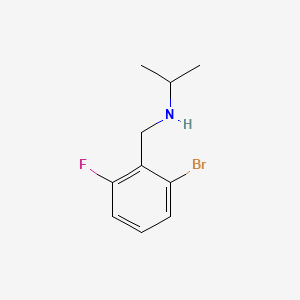
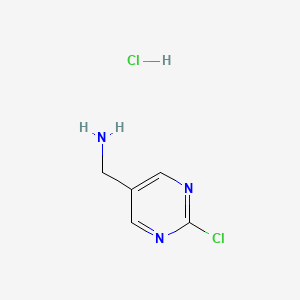
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

